Stearidonic Acid ethyl ester
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H32O2 |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
ethyl octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C20H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-19H2,1-2H3 |
InChI Key |
RIDOSNBWMUADGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)OCC |
Synonyms |
6,9,12,15-octadecatetraenoic acid |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of Stearidonic Acid and Its Esterification
Endogenous Biosynthesis of Stearidonic Acid
Stearidonic acid (SDA) is an omega-3 polyunsaturated fatty acid (PUFA) that serves as an intermediate in the metabolic pathway that converts plant-based omega-3s into long-chain fatty acids like eicosapentaenoic acid (EPA). researchgate.net The endogenous synthesis of SDA is a multi-step process involving specific enzymes acting on precursor molecules.
The primary precursor for the endogenous synthesis of stearidonic acid is Alpha-Linolenic Acid (ALA), an essential omega-3 fatty acid that must be obtained from the diet. wikipedia.orgfrontiersin.org ALA is abundant in various plant oils, such as flaxseed, echium, and ahiflower oil. frontiersin.org
The metabolic flux, or the rate of conversion of ALA through the omega-3 biosynthetic pathway, is a critical factor determining the amount of SDA produced. This pathway is in competition with the omega-6 fatty acid pathway, which converts linoleic acid (LA) into its derivatives. frontiersin.org Both pathways utilize the same set of desaturase and elongase enzymes. frontiersin.orgnih.gov Therefore, the metabolic flow towards SDA is influenced by the dietary ratio of omega-6 to omega-3 fatty acids. The synthesis of fatty acids is an intricate process that can be influenced by the availability of precursors from other metabolic pathways, such as the conversion of sugars into fatty acids for storage. libretexts.org
The conversion of ALA to SDA is catalyzed by a single, critical enzyme: delta-6 desaturase (D6D), which is encoded by the Fatty Acid Desaturase 2 (FADS2) gene. wikipedia.orgembopress.orgnih.gov This enzyme introduces a double bond at the delta-6 position of the ALA carbon chain, converting ALA (18:3n-3) into SDA (18:4n-3). nih.govresearchgate.net
Once stearidonic acid is synthesized, it serves as a substrate for the next step in the omega-3 fatty acid pathway, which is catalyzed by elongase enzymes. nih.gov Specifically, Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) is responsible for elongating the 18-carbon chain of SDA. nih.gov
This elongation step adds two carbon atoms to SDA (18:4n-3), converting it to eicosatetraenoic acid (ETA; 20:4n-3). nih.govnih.gov Following this, another desaturase enzyme, delta-5 desaturase (FADS1), acts on ETA to produce eicosapentaenoic acid (EPA; 20:5n-3). nih.govgfi.org Therefore, elongase enzymes are crucial for continuing the metabolic cascade that begins with the FADS2-mediated synthesis of SDA.
Table 1: Key Enzymes in Stearidonic Acid Biosynthesis and Metabolism
| Enzyme | Gene | Substrate | Product | Role |
|---|---|---|---|---|
| Delta-6 Desaturase | FADS2 | Alpha-Linolenic Acid (ALA) | Stearidonic Acid (SDA) | Rate-limiting step in converting ALA to SDA. embopress.org |
| Elongase 5 | ELOVL5 | Stearidonic Acid (SDA) | Eicosatetraenoic Acid (ETA) | Elongates the carbon chain of SDA in the pathway towards EPA. nih.gov |
| Delta-5 Desaturase | FADS1 | Eicosatetraenoic Acid (ETA) | Eicosapentaenoic Acid (EPA) | Converts the elongated product of SDA into EPA. nih.gov |
Enzymatic Esterification to Stearidonic Acid Ethyl Ester
This compound is not a naturally occurring compound but is synthesized through an enzymatic process, typically for use in supplements or as a research chemical. This process involves the esterification of stearidonic acid with ethanol (B145695).
The synthesis of fatty acid ethyl esters (FAEEs), including this compound, is efficiently achieved using lipases as biocatalysts. mdpi.comtandfonline.com Lipases are enzymes that typically hydrolyze fats (triglycerides) into fatty acids and glycerol (B35011) in aqueous environments. However, in non-aqueous or low-water conditions, they can catalyze the reverse reaction: esterification. mdpi.comscitepress.org
This enzymatic approach is favored for its specificity and mild reaction conditions compared to chemical catalysis. rsc.orgcetjournal.it Various commercial lipases, often immobilized on a solid support to enhance stability and reusability, are employed for this purpose. mdpi.com A notable example is the lipase (B570770) from Candida antarctica (often marketed as Novozym 435), which is widely used for the esterification of fatty acids with alcohols like ethanol. cetjournal.itnih.gov
Transesterification, also known as alcoholysis, is a common method for producing fatty acid ethyl esters. mdpi.comtandfonline.com In this process, a lipase catalyzes the reaction between a triglyceride source rich in the desired fatty acid (in this case, an oil containing stearidonic acid triglycerides) and an excess of ethanol. mdpi.comnih.gov The enzyme facilitates the transfer of the stearidonic acid acyl group from the glycerol backbone of the triglyceride to the ethanol molecule, yielding this compound and glycerol as a byproduct. acs.org
This single-step process can be applied to oils containing a mix of free fatty acids and triglycerides. tandfonline.comtandfonline.com The choice of lipase can influence the efficiency and selectivity of the reaction, as some lipases exhibit a preference for certain types of fatty acids. mdpi.com For instance, lipases from Rhizomucor miehei and Thermomyces lanuginosus have also been successfully used in the transesterification of oils to produce FAEEs. nih.govmdpi.com
Table 2: Examples of Lipases in Ethyl Ester Synthesis
| Lipase Name/Source | Common Commercial Name | Reaction Catalyzed | Reference |
|---|---|---|---|
| Lipase from Candida antarctica B | Novozym 435 | Esterification, Transesterification | cetjournal.itnih.gov |
| Lipase from Thermomyces lanuginosus | Lipozyme TL IM | Esterification, Transesterification | nih.govmdpi.com |
| Lipase from Rhizomucor miehei | Lipozyme RM IM | Transesterification | mdpi.com |
| Lipase from Candida rugosa | N/A | Esterification | scitepress.orgnih.gov |
Lipase-Catalyzed Reactions
Acidolysis Reactions
Acidolysis is a specific type of interesterification where an acyl group is exchanged between an ester molecule (like a triglyceride) and a free carboxylic acid. In the context of stearidonic acid, this enzymatic reaction can be used to incorporate SDA into a base oil or fat. The process is catalyzed by lipases, which are selective in their action. aocs.org
The reaction involves a lipase enzyme facilitating the removal of a fatty acid from the glycerol backbone of a triglyceride and its replacement with stearidonic acid. Some lipases exhibit specificity for the outer (sn-1,3) positions of the glycerol molecule. aocs.org This specificity is crucial as it allows for the targeted modification of fats to produce structured lipids enriched with stearidonic acid. aocs.org By controlling the reaction conditions and the choice of lipase, the composition and properties of the final product can be tailored. aocs.org While chemical catalysts can perform similar reactions, they tend to randomize the fatty acid positions, whereas enzymes allow for precise, position-specific modifications. aocs.org
Hydrolysis-Esterification Sequential Systems
A highly effective method for producing stearidonic acid esters involves a two-step sequential system: selective hydrolysis followed by esterification. nih.govresearchgate.net This process is designed to first concentrate stearidonic acid from a natural oil source and then convert the enriched free fatty acids into their ethyl ester form.
Enzymatic Hydrolysis: The initial step uses a lipase to selectively hydrolyze triglycerides from an SDA-rich oil, such as ahiflower or echium oil. nih.govnih.gov Lipases like Candida rugosa lipase are often employed for this purpose because they can preferentially cleave other fatty acids, thereby enriching the remaining glyceride and free fatty acid fractions with stearidonic acid. nih.govnih.gov For instance, using Candida rugosa lipase on ahiflower seed oil, the SDA content in the glyceride fraction was increased from 21.6% to 40.7% by weight. nih.govresearchgate.net
Enzymatic Esterification: The SDA-enriched fatty acid fraction obtained from hydrolysis is then subjected to a second enzymatic reaction. In this step, a different lipase catalyzes the esterification of the free stearidonic acid with an alcohol, such as ethanol, to produce this compound. nih.gov Immobilized lipases, including Novozym 435 (from Candida antarctica) and Lipozyme TL IM (from Thermomyces lanuginosus), are commonly used as they offer greater stability and reusability. nih.gov The reaction is typically conducted under optimized conditions, such as controlled temperature and vacuum, to drive the equilibrium towards ester synthesis by removing the water produced during the reaction. nih.govnih.gov This two-step approach has been shown to achieve high conversion rates to the final ester product. nih.govnih.gov
Interactive Table: Research Findings on Hydrolysis-Esterification Systems
| Source Oil | Enzymes Used | Reaction Steps & Conditions | Key Outcome | Reference |
| Ahiflower Seed Oil | 1. Candida rugosa lipase (hydrolysis) 2. Immobilized Eversa® Transform 2.0 (esterification) | 1. Hydrolysis at 35°C 2. Esterification at 50°C under vacuum | SDA enriched from 21.6% to 40.7% in glyceride fraction; ~94% conversion to triacylglycerol form in the final product. | nih.govresearchgate.net |
| Echium Oil | 1. Candida rugosa lipase (enrichment) 2. Lipozyme RM IM (esterification) | 1. Initial SDA enrichment to 39.5% 2. Second esterification with ethanol at 20°C | Final SDA content of 51.6% achieved in the fatty acid fraction after a short residence time. | nih.gov |
| Echium Oil | 1. Novozym 435 (esterification) 2. Lipozyme TL IM (esterification) | Two-step esterification with glycerol under vacuum at 65°C. | Maximum conversion to triacylglycerol form of approximately 86.4% after 12 hours. | nih.gov |
Identification and Characterization of Relevant Enzymes
The synthesis of this compound is dependent on the catalytic activity of specific enzymes, primarily lipases and synthases, which have distinct characteristics and substrate preferences.
Carboxylester Lipase (CEL): Also known as bile salt-stimulated lipase, CEL is a versatile lipolytic enzyme capable of hydrolyzing a wide range of substrates, including cholesteryl esters, triacylglycerols, and phospholipids (B1166683). nih.gov It is primarily synthesized in the pancreas and lactating mammary glands. nih.gov CEL possesses a catalytic triad (B1167595) of serine-histidine-aspartate within its active site, which is typical for this class of hydrolases. nih.gov Its broad substrate reactivity allows it to participate in the general digestion and absorption of dietary lipids. nih.gov While not specifically cited for the industrial production of SDA ethyl ester, its fundamental ability to both hydrolyze and form esters makes it a relevant enzyme in the broader context of lipid metabolism. nih.govengineering.org.cn
Wax Ester Synthases (WS): Wax ester synthases are a class of enzymes that catalyze the formation of wax esters from fatty acyl-CoAs and alcohols. nih.govresearchgate.net These enzymes are known for their promiscuity, meaning they can accept a variety of substrates. nih.gov This characteristic is particularly relevant for the synthesis of fatty acid ethyl esters (FAEEs), as WS enzymes can effectively use ethanol as the alcohol substrate. nih.gov Research has demonstrated that expressing wax synthases in microorganisms like Saccharomyces cerevisiae can lead to the production of FAEEs, which are the main components of biodiesel. nih.gov Given that these enzymes naturally utilize C16 and C18 acyl groups, they are well-suited for the esterification of stearidonic acid (a C18 fatty acid) with ethanol. nih.gov
Other lipases that have been successfully used in the synthesis of stearidonic acid esters include:
Candida rugosa lipase: Frequently used for the initial hydrolysis and enrichment of SDA from natural oils. nih.govnih.gov
Novozym 435 (Candida antarctica lipase B, immobilized): A common biocatalyst for the esterification step due to its high efficiency and stability. nih.gov
Lipozyme TL IM (Thermomyces lanuginosus lipase, immobilized): Another effective immobilized lipase used for esterification reactions. nih.gov
Lipozyme RM IM (Rhizomucor miehei lipase, immobilized): Used for SDA enrichment in packed-bed reactors. nih.gov
Molecular Mechanisms of Enzyme Action in Esterification
The enzymatic esterification of stearidonic acid with ethanol is a reversible reaction governed by specific molecular mechanisms.
The catalytic action of lipases like Carboxylester Lipase relies on a conserved catalytic triad (serine, histidine, and aspartate) located in the enzyme's active site. nih.gov The esterification process begins with the formation of an acyl-enzyme intermediate. The serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the stearidonic acid. This is followed by the release of a water molecule, resulting in the fatty acid being covalently bound to the enzyme.
In the second stage, the alcohol (ethanol) enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This step, known as alcoholysis, leads to the formation of the this compound and the regeneration of the free enzyme.
Because esterification is an equilibrium reaction, it is reversible, with the opposite reaction being hydrolysis. chemguide.co.ukmasterorganicchemistry.com To achieve a high yield of the ester product, the equilibrium must be shifted in the forward direction. This is typically accomplished by removing one of the products, most commonly water, from the reaction medium, often by applying a vacuum or using molecular sieves. nih.govgoogle.com The use of a non-aqueous or low-water environment also favors the synthesis of the ester over its hydrolysis. aocs.org
Metabolic Transformations and Bioavailability in Model Systems
Cellular Metabolism of Stearidonic Acid Ethyl Ester
Stearidonic acid (SDA), delivered as an ethyl ester, undergoes significant metabolic processing within cells. As a polyunsaturated omega-3 fatty acid, its fate is intertwined with the cellular machinery that governs lipid uptake, modification, and storage.
The precise mechanisms for the uptake of this compound are part of the broader pathways for fatty acid entry into cells. Generally, fatty acid ethyl esters are hydrolyzed by esterases at the cell surface or within the cell to release the free fatty acid, in this case, stearidonic acid. Once inside the cell, stearidonic acid is rapidly activated to its coenzyme A (CoA) derivative, stearidonyl-CoA. This activation is a critical step, priming the molecule for its subsequent metabolic fates, including elongation, desaturation, or incorporation into complex lipids. nih.gov
A primary metabolic route for SDA is its conversion to the longer-chain omega-3 fatty acids, eicosapentaenoic acid (EPA) and, to a lesser extent, docosahexaenoic acid (DHA). nih.gov SDA serves as a direct substrate for the enzyme elongase (ELOVL5), which adds two carbons to form eicosatetraenoic acid (ETA). Subsequently, the enzyme delta-5-desaturase (FADS1) introduces a double bond into ETA to produce EPA. researchgate.net
This pathway is significant because the initial conversion of the parent omega-3 fatty acid, alpha-linolenic acid (ALA), to SDA is the rate-limiting step in the endogenous synthesis of EPA. researchgate.net By providing SDA directly, this bottleneck is bypassed, leading to a more efficient production of EPA compared to supplementation with ALA. frontiersin.orgnih.gov Studies in cultured human liver cells (HepG2) have demonstrated this efficiency; cells treated with SDA show significantly higher levels of EPA than those treated with ALA. frontiersin.org While SDA effectively increases EPA levels, its conversion further down the pathway to DHA is limited in most human systems. researchgate.netfrontiersin.org
Table 1: Conversion of Stearidonic Acid in a Cellular Model
| Precursor Fatty Acid | Key Conversion Steps | Primary Product | Observations in HepG2 Cells |
| Stearidonic Acid (SDA) | 1. Elongation (by ELOVL5) to ETA 2. Desaturation (by FADS1) to EPA | Eicosapentaenoic Acid (EPA) | SDA treatment leads to significantly higher cellular EPA levels compared to ALA treatment. frontiersin.org |
| Alpha-Linolenic Acid (ALA) | 1. Desaturation (by FADS2) to SDA 2. Elongation to ETA 3. Desaturation to EPA | Eicosapentaenoic Acid (EPA) | The initial desaturation step is rate-limiting, resulting in less efficient EPA production. researchgate.net |
Once synthesized, EPA derived from SDA, along with any unincorporated SDA, is integrated into various cellular lipid pools. A significant portion is incorporated into the phospholipids (B1166683) of cell membranes. nih.govnih.gov This integration is crucial as it can alter the physical properties of the membrane, such as fluidity, and influence the function of membrane-bound proteins. The fatty acid composition of membranes is a dynamic process, reflecting the balance between dietary intake and endogenous synthesis.
Additionally, these omega-3 fatty acids can be esterified into neutral lipids, primarily triacylglycerols, and stored in cytoplasmic lipid droplets. nih.gov This serves as a reservoir of fatty acids that can be mobilized for energy production through beta-oxidation or for signaling purposes when needed. nih.gov
Table 2: Impact of SDA on Fatty Acid Composition in HepG2 Cells
| Treatment | Cellular n-3 PUFAs | Cellular EPA (% of total FAMEs) | Cellular n-6/n-3 Ratio |
| Control (Ethanol) | Baseline | Not reported | 2.2 |
| ALA Incubation | Increased | 3.0 | 0.3 |
| SDA Incubation | Significantly Increased | 5.1 | 0.4 |
FAMEs: Fatty Acid Methyl Esters. Data adapted from studies on cultured hepatocytes. frontiersin.org
Role in Eicosanoid and Oxylipin Pathways (Mechanistic Studies)
The enrichment of cellular membranes with EPA derived from stearidonic acid has direct consequences for the production of bioactive lipid mediators, such as eicosanoids and other oxylipins.
EPA that has been incorporated into cell membrane phospholipids can be released by the action of phospholipase enzymes. nih.gov Once liberated, free EPA becomes a substrate for several enzymatic pathways that produce signaling molecules. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes can metabolize EPA to generate a range of eicosanoids, including 3-series prostaglandins (B1171923) and 5-series leukotrienes. researchgate.net
Furthermore, EPA is a precursor to a variety of other oxylipins, which are oxygenated fatty acid metabolites. nih.gov Research has shown that in both human subjects and cultured liver cells, an increase in EPA levels due to SDA supplementation leads to a corresponding increase in EPA-derived oxylipins. nih.govfrontiersin.org These metabolites are known to have roles in regulating inflammation and other physiological processes. researchgate.net Therefore, by increasing the substrate pool of EPA, SDA effectively modulates the profile of these potent signaling molecules produced by the cell. frontiersin.org
Enzymatic Derivatization
The synthesis and modification of Stearidonic Acid (SDA) esters are significantly influenced by enzymatic processes, primarily through lipase-catalyzed reactions. Lipases are widely employed for the esterification and transesterification of fatty acids due to their specificity and ability to function under mild conditions. In the context of this compound, enzymatic derivatization is key to its synthesis from SDA-rich oils.
Research into the production of structured lipids has utilized various immobilized lipases for these transformations. For instance, the synthesis of SDA-rich triacylglycerol has been achieved through a two-step lipase-catalyzed esterification process. nih.gov This process involves using specific lipases, such as Novozym 435 from Candida antarctica and Lipozyme TL IM from Thermomyces lanuginosus, to esterify SDA-rich fatty acids with glycerol (B35011). nih.gov While this example focuses on triacylglycerol synthesis, the underlying principle of lipase-mediated esterification is directly applicable to the synthesis of ethyl esters like this compound. researchgate.netnih.gov The process involves the reaction of a fatty acid with an alcohol (in this case, ethanol) in the presence of a lipase (B570770), which acts as a catalyst. scitepress.org Studies on other fatty acids have demonstrated high yields for ethyl ester production using lipases like Novozym 435, achieving conversions up to 98.4% under optimized, solvent-free conditions. nih.gov These enzymatic methods are valued as they can be more specific and environmentally friendly than purely chemical synthesis routes. researchgate.net
Comparative Metabolic Studies with Other Fatty Acid Esters (e.g., Alpha-Linolenic Acid Ethyl Ester, Eicosapentaenoic Acid Ethyl Ester)
The metabolic fate of Stearidonic Acid (SDA) ethyl ester is most clearly understood when compared to its precursor, Alpha-Linolenic Acid (ALA) ethyl ester, and its primary metabolic product, Eicosapentaenoic Acid (EPA) ethyl ester. The conversion of plant-based omega-3 fatty acids to long-chain polyunsaturated fatty acids (LC-PUFAs) like EPA is a critical pathway in human nutrition. The rate-limiting step in this pathway is the delta-6-desaturase (D6D) enzyme, which converts ALA to SDA. nih.govresearchgate.net
By providing SDA directly, this compound bypasses this rate-limiting step, leading to a significantly more efficient increase in tissue and plasma EPA levels compared to ALA ethyl ester. researchgate.netresearchgate.net
Animal Studies: In vivo studies in rats directly comparing the conversion rates of ALA ethyl ester and SDA ethyl ester demonstrated the superior efficacy of SDA. Rats fed a diet supplemented with 1% SDA ethyl ester showed an approximately two-fold higher molar ratio of EPA in most liver and plasma lipid fractions compared to rats fed a 1% ALA ethyl ester diet. nih.gov This suggests that the desaturation at the C-6 position is indeed the rate-limiting step in the conversion of ALA to EPA. nih.gov
Human Clinical Studies: Human trials have consistently confirmed these findings. When healthy subjects ingested encapsulated SDA, ALA, or EPA, the relative effectiveness in increasing tissue EPA was found to be 1:0.3:0.07 for EPA:SDA:ALA, respectively. nih.gov This indicates that SDA is substantially more potent than ALA in elevating EPA concentrations. researchgate.netnih.gov Dietary SDA effectively increases EPA and docosapentaenoic acid (DPA) concentrations in erythrocyte and plasma phospholipids, although it does not significantly increase docosahexaenoic acid (DHA) levels. researchgate.netnih.gov
The bioavailability of fatty acid ethyl esters can be influenced by the form in which they are consumed. While some studies suggest that the natural triglyceride form of omega-3s may be more readily absorbed than the ethyl ester form, other research indicates that with chronic supplementation, both forms can achieve similar increases in plasma levels. regulations.govflnutrition.canih.govpuroomega.com When directly comparing the metabolic effects of pure EPA and DHA ethyl esters, both have been shown to lower plasma triglycerides, though they have differential effects on other lipoproteins. nih.gov
Comparative Efficacy of Omega-3 Fatty Acid Esters in Increasing EPA Levels
| Fatty Acid Ester | Relative Efficacy vs. EPA (Ratio) | Key Metabolic Step Bypassed | Observed Effect in Human Studies | Reference |
|---|---|---|---|---|
| Alpha-Linolenic Acid (ALA) Ethyl Ester | 0.07 | None | Modest increase in plasma/tissue EPA. | nih.gov |
| Stearidonic Acid (SDA) Ethyl Ester | 0.30 | Delta-6-Desaturase | Significant increase in plasma/tissue EPA and DPA. | nih.gov |
| Eicosapentaenoic Acid (EPA) Ethyl Ester | 1.00 | N/A (Direct Source) | Directly increases plasma/tissue EPA. | nih.gov |
Ex Vivo and In Vitro Metabolic Models (e.g., Cultured Hepatocytes, Pancreatic Acinar Cells, Fibroblasts)
Cultured Hepatocytes: The liver is the primary site for the synthesis of LC-PUFAs. In vitro models using cultured hepatocytes, such as the human-derived HepG2 cell line, have been instrumental in elucidating the metabolic advantages of SDA over ALA. nih.gov These cells express the necessary desaturase and elongase enzymes to convert precursor fatty acids. nih.gov Studies treating HepG2 cells with isolated SDA and ALA found that SDA led to significantly higher cellular EPA levels. frontiersin.orgresearchgate.net Specifically, EPA levels in SDA-treated hepatocytes were approximately 65% higher than in ALA-treated cells (5.1% vs. 3.0% of total fatty acid methyl esters). nih.govfrontiersin.orgnih.gov These findings corroborate in vivo data and confirm at a cellular level that bypassing the D6D enzyme enhances EPA synthesis. nih.gov
Fatty Acid Composition in HepG2 Cells after Incubation with ALA vs. SDA
| Treatment | Cellular EPA (% of total FAMEs) | Cellular DHA (% of total FAMEs) | Reference |
|---|---|---|---|
| Alpha-Linolenic Acid (ALA) | 3.0% | Unaffected | frontiersin.orgnih.gov |
| Stearidonic Acid (SDA) | 5.1% | Unaffected | frontiersin.orgnih.gov |
Pancreatic Acinar Cells: The pancreas is another organ where fatty acid ethyl esters (FAEEs) are metabolized, particularly in the context of ethanol (B145695) consumption. nih.govnih.gov FAEEs are non-oxidative metabolites of ethanol that have been implicated as mediators of ethanol-induced cell injury, including pancreatitis. nih.govutmb.edu Ex vivo and in vitro studies using rodent and human pancreatic acinar cells have shown that FAEEs can cause acinar cell damage by inducing toxic elevations of cytosolic free calcium, leading to mitochondrial dysfunction and a loss of ATP synthesis. nih.govnih.gov While these studies often focus on the toxicity of a mixture of FAEEs (like palmitoleic acid ethyl ester) rather than specifically this compound, they establish that pancreatic acinar cells are a relevant model for studying the cellular effects and metabolism of this class of compounds. nih.govspringermedizin.de
Fibroblasts: Fibroblasts are active sites of lipid metabolism and have been used as in vitro models to study fatty acid processing. nih.govfrontiersin.org Studies have shown that cultured human fibroblasts can modify their fatty acid composition based on the fatty acids supplied in the culture medium. dntb.gov.ua Furthermore, research indicates that fibroblasts express key fatty-acid esterifying enzymes, such as cytidine (B196190) diphospho (CDP)-diacylglycerol synthase, demonstrating their capacity to synthesize complex lipids from fatty acid precursors. researchgate.net Alterations in fatty acid metabolism within fibroblasts are increasingly linked to the pathogenesis of fibrotic disorders. nih.govfrontiersin.org Although direct studies on the metabolism of this compound in fibroblasts are limited, their established role in fatty acid uptake and esterification makes them a viable model for investigating how this specific omega-3 ester is incorporated into cellular lipids and influences cell function.
Advanced Analytical Methodologies for Stearidonic Acid Ethyl Ester Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and measuring Stearidonic Acid Ethyl Ester, particularly from complex lipid mixtures derived from natural oils or biological samples. Various chromatographic methods are utilized, each offering distinct advantages in terms of resolution, capacity, and analytical speed.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC), especially when coupled with a Mass Spectrometry (MS) detector, is a powerful tool for the analysis of fatty acid esters. For the quantification of this compound in biological matrices, GC is a common method. However, analysis often involves a derivatization step where the ethyl ester is converted to its corresponding fatty acid methyl ester (FAME) using reagents like boron trifluoride-methanol. This derivatization to FAMEs is a standard procedure in fatty acid analysis to improve volatility and chromatographic performance.
GC-MS analysis provides definitive identification by combining the retention time from the GC with the mass spectrum from the MS, which acts as a molecular fingerprint. ekb.egtdx.cat The mass spectrometer fragments the eluting compound, producing a unique pattern that can be used to confirm the structure of SAEE. This dual-detection approach is essential for distinguishing between various fatty acid isomers that might have similar retention times. In one study, GC-MS was used to identify this compound as one of the bioactive compounds in an extract of the marine organism Anadara uropigimelana. ekb.eg
Table 1: Representative GC-MS Parameters for Fatty Acid Ester Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | HP-5ms (or similar polar capillary column) | Separates compounds based on boiling point and polarity. |
| Injector Temperature | 200-250°C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium | Transports the sample through the column. |
| Oven Program | Temperature gradient (e.g., ramped from 100°C to 250°C) | Allows for the separation of a wide range of fatty esters with different volatilities. |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for structural identification and confirmation. |
High Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is another principal technique for the analysis and purification of SAEE. bertin-bioreagent.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.com This method effectively separates individual fatty acid ethyl esters based on their chain length and degree of unsaturation.
When coupled with tandem mass spectrometry (LC-MS/MS), the technique offers exceptional sensitivity and selectivity, making it ideal for quantifying trace amounts of SAEE in complex biological samples like dried blood spots. nih.gov A validated LC-MS/MS method was developed to determine various fatty acid ethyl esters, including ethyl stearate, as markers for ethanol (B145695) intake. nih.gov The study highlighted that ethyl palmitate and ethyl oleate (B1233923) were the most prominent markers, with the method demonstrating lower limits of quantitation between 15 and 37 ng/mL. nih.gov This demonstrates the high sensitivity achievable with LC-MS/MS for FAEEs.
Countercurrent Chromatography (e.g., High Performance Countercurrent Chromatography - HPCCC)
Countercurrent chromatography is a form of liquid-liquid partition chromatography that operates without a solid stationary phase, thereby eliminating irreversible adsorption of the sample onto a support matrix. High-Performance Countercurrent Chromatography (HPCCC) is a sophisticated version of this technique used for purification.
Research has demonstrated the successful isolation of stearidonic acid (SDA) from saponified plant oil using HPCCC. nih.gov In this process, the oil was first saponified to release the free fatty acids, which were then separated by HPCCC. nih.gov This method yielded fractions containing SDA with chromatographic purities as high as 98% and >99%. nih.gov Although this study focused on the free acid, the principle is directly applicable to the separation of its ethyl ester form from other esters in a mixture.
Table 2: HPCCC Parameters for Fatty Acid Separation nih.gov
| Parameter | Condition |
|---|---|
| Solvent System | n-Heptane/Acetonitrile/Water/Acetic Acid (10:7:1:2, v/v/v/v) |
| Mode | Elution-extrusion |
| Flow Rate | 20 mL/min |
| Rotational Speed | 1,200 rpm |
| Temperature | 30°C |
| Detection | UV at 210 nm |
Medium-Pressure Liquid Chromatography (e.g., Reversed-Phase Medium-Pressure Liquid Chromatography - RP-MPLC)
Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC) has emerged as an effective and scalable method for purifying omega-3 fatty acid ethyl esters. nih.govresearchgate.net Studies have shown that RP-MPLC can be used to purify stearidonic acid (18:4 n-3) to more than 95% purity from algal fatty acid mixtures. mdpi.comresearchgate.netnih.gov This technique combines the separation principles of HPLC with higher loading capacities and lower operating pressures, making it suitable for both preparative and industrial-scale purification. nih.govresearchgate.net
In one study, RP-MPLC was used to produce high-purity omega-3 fatty acid ethyl esters, achieving a total EPA and DHA content of 85.27%, which meets pharmacopeia standards. nih.gov The research highlighted that RP-MPLC significantly improved production efficiency compared to traditional RP-HPLC. nih.govresearchgate.net
Table 3: RP-MPLC Conditions for Omega-3 Ethyl Ester Purification mdpi.comnih.gov
| Parameter | Condition |
|---|---|
| Stationary Phase | AQ-C18 or C18 |
| Mobile Phase | Methanol/Water (e.g., 90:10, v/v) |
| Flow Rate | 20-30 mL/min |
| Detection | UV at 210 nm |
| Purity Achieved | >90-95% |
Spectroscopic Approaches (e.g., Fourier Transform Infrared Spectroscopy - FTIR)
Fourier Transform Infrared Spectroscopy (FTIR) is a valuable spectroscopic technique for the structural characterization of this compound. It works by measuring the absorption of infrared radiation by the molecule's functional groups. The resulting spectrum provides a unique profile based on the vibrational frequencies of the chemical bonds present.
For an ethyl ester like SAEE, FTIR spectra show characteristic absorption bands. acs.orgwhiterose.ac.uk While specific spectra for SAEE are not widely published, the analysis of similar fatty acid ethyl esters, such as ethyl stearate, provides a clear indication of the expected peaks. researchgate.net These include a strong, sharp peak for the carbonyl (C=O) stretch of the ester group, distinct bands for the C-O-C stretching vibrations of the ester, and multiple peaks corresponding to the C-H stretching and bending vibrations of the long alkyl chain. acs.orgwhiterose.ac.uk The presence of C=C double bonds in the stearidonic acid backbone would also result in specific stretching vibrations, although these can sometimes be weak.
Table 4: Characteristic FTIR Absorption Bands for Fatty Acid Ethyl Esters acs.orgwhiterose.ac.uk
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3010 | =C-H Stretch | Alkene |
| ~2925 & ~2855 | C-H Asymmetric & Symmetric Stretch | Alkyl (CH₂) |
| ~1740 | C=O Stretch | Ester Carbonyl |
| ~1465 | C-H Bend | Alkyl (CH₂) |
Sample Preparation and Derivatization Techniques (e.g., Saponification, Methylation for Fatty Acid Methyl Esters - FAME Analysis)
Effective sample preparation is a critical prerequisite for accurate analytical results. For the analysis of this compound, especially from natural oil sources, several techniques are employed to isolate and prepare the compound for chromatographic or spectroscopic analysis.
Saponification is a fundamental hydrolysis process where triglycerides or esters are treated with a base (e.g., potassium hydroxide (B78521) in ethanol) to liberate the free fatty acids (FFAs) and the corresponding alcohol. nih.govmdpi.com This technique is often used as an initial step to extract the total fatty acid content from an oil before further purification or analysis. nih.gov For instance, ahiflower seed oil was hydrolyzed to enrich the stearidonic acid content in the resulting glyceride fraction from 21.6% to 40.7%. researchgate.netjst.go.jp
Methylation is a crucial derivatization technique used almost universally for the GC analysis of fatty acids. In this process, the free fatty acids obtained from saponification, or the ethyl esters directly via transesterification, are converted into their corresponding fatty acid methyl esters (FAMEs). This conversion increases the volatility and thermal stability of the compounds, making them more amenable to GC analysis. A common reagent used for this purpose is boron trifluororide (BF₃) in methanol. The resulting FAME mixture is then injected into the GC for separation and quantification. This entire process, from lipid source to GC readout, is commonly referred to as FAME analysis.
Method Validation and Quantification Strategies
The accurate quantification of this compound (SDA-EE) in various matrices, from bulk oils to complex biological samples, is contingent upon robust and validated analytical methods. Method validation ensures that the chosen analytical procedure is reliable, reproducible, and fit for its intended purpose. Key validation parameters typically assessed include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).
Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the principal techniques for the quantification of fatty acid ethyl esters (FAEEs), including SDA-EE. For GC analysis, derivatization of the analyte is a common strategy. For instance, SDA-EE may be converted to its corresponding fatty acid methyl ester (FAME) using reagents like boron trifluoride-methanol to improve volatility and chromatographic performance. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is also employed, sometimes in combination with medium-pressure liquid chromatography (RP-MPLC) for purification and quantification, achieving high purity levels (≥84%) for omega-3 fatty acid ethyl esters. mdpi.com
Quantification strategies invariably involve the use of certified reference standards for calibration. The development of calibration curves with a known concentration range of the standard allows for the determination of the unknown concentration of SDA-EE in a sample. To account for variability during sample preparation and analysis, internal standards are often utilized. Isotope-labeled versions of the analyte, such as ¹³C-labeled SDA-EE, are ideal as they behave almost identically to the target analyte during extraction and ionization, enabling precise quantification.
Research Findings on Method Validation
Detailed validation studies for methods capable of quantifying FAEEs have been published, providing a framework for SDA-EE analysis. For example, an LC-MS/MS method was developed and validated for the determination of major FAEEs in dried blood spots. nih.gov The validation included assessing the lower limits of quantitation (LLOQ), which is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
Table 1: Validation Parameters for LC-MS/MS Quantification of Major Fatty Acid Ethyl Esters This table presents data from a validation study of an LC-MS/MS method for FAEEs, which serves as a model for validating methods for this compound.
| Analyte | Lower Limit of Quantitation (LLOQ) (ng/mL) | Mean Peak Concentration (c̅max) (ng/mL) |
|---|---|---|
| Ethyl Myristate | 15 | 14 ± 4 |
| Ethyl Palmitate | 15 | 144 ± 35 |
| Ethyl Stearate | 37 | 71 ± 21 |
| Ethyl Oleate | 37 | 125 ± 55 |
Data sourced from a study on FAEEs as alcohol markers. nih.gov
Accuracy and precision are critical for reliable quantification. Accuracy is often assessed through spike-and-recovery experiments, where a known quantity of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. Precision is determined by the repeatability of the measurements, often expressed as the relative standard deviation (RSD). A study detailing a novel GC-MS method for free fatty acids following derivatization reported excellent recovery and repeatability. au.dk
Table 2: Recovery and Precision Data for a Validated GC-MS Method This table showcases typical recovery and precision results from a validated method for fatty acid analysis. The data demonstrates the method's accuracy and repeatability.
| Fatty Acid | Recovery (%) | Repeatability (RSD, %) |
|---|---|---|
| Butyric acid | 98 | 3.8 |
| Linoleic acid | 103 | 2.8 |
| Stearic acid | 94 | 3.1 |
| Linolenic acid | 99 | 3.5 |
Data adapted from a study on free fatty acid quantification in milk. au.dk
More rapid screening methods are also being developed. Direct Analysis in Real Time (DART) mass spectrometry, an ambient ionization technique, allows for the analysis of fatty acids with minimal sample preparation and no need for chromatography. waters.com While primarily a qualitative or semi-quantitative tool, its reproducibility has been demonstrated by comparing the expected and experimental percentages of fatty acids in a standard mixture. waters.com Such techniques are valuable for high-throughput screening before more rigorous quantitative analysis. waters.com
Biotechnological and Synthetic Approaches for Production and Enrichment
Microbial Engineering for Enhanced Production
Microbial systems offer a promising platform for the sustainable production of fatty acids and their derivatives. osti.gov By leveraging genetic and metabolic engineering, microorganisms can be modified to convert simple carbon sources into high-value products like stearidonic acid ethyl ester.
The oleaginous yeast Yarrowia lipolytica is a particularly attractive host for producing lipid-related products due to its natural ability to accumulate high levels of fatty acids. nih.gov Its metabolism can be rewired for increased production of fatty acid ethyl esters (FAEEs), which can serve as biodiesel. nih.gov Genetic engineering of Y. lipolytica has successfully increased the production of various valuable compounds derived from the precursors acetyl-CoA and malonyl-CoA. nih.gov For instance, systematic metabolic engineering has enabled Y. lipolytica to produce nervonic acid, another very long-chain fatty acid, at titers up to 17.3 g/L, demonstrating its potential as a robust chassis for producing specialized fatty acids. researchgate.net
Saccharomyces cerevisiae, a well-established industrial microorganism, is also a suitable candidate for producing FAEEs. nih.gov Metabolic engineering strategies in S. cerevisiae have focused on the stable chromosomal integration of genes to ensure the durability of the production strain during large-scale cultivation. nih.gov Key engineering efforts include the expression of a wax ester synthase (ws2) and the overexpression of enzymes in the acetyl-CoA and fatty acid metabolism pathways. nih.gov
| Organism | Engineering Strategy | Target Product | Key Finding | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Expression of wax ester synthase (ws2); Overexpression of ADH2, ALD6, acsSE(L641P), ACC1(S1157A,S659A), ACB1; Deletion of storage lipid and β-oxidation genes. | Fatty Acid Ethyl Esters (FAEEs) | Achieved a 4.1-fold improvement in FAEE production compared to expressing only the ws2 gene. | nih.gov |
| Yarrowia lipolytica | Overexpression of heterologous β-ketoacyl-CoA synthase (CgKCS) and fatty acid desaturase (MaOLE2); Disruption of competing pathways. | Nervonic Acid | Produced a nervonic acid titer of 17.3 g/L in a 50-L bioreactor. | researchgate.net |
| Yarrowia lipolytica | Introduction of malonyl-CoA hydrolase from F. oxysporum; Optimization of acetyl-CoA and malonyl-CoA precursor flux. | Malonic Acid | Achieved a maximum concentration of 63.6 g/L in fed-batch fermentation. | nih.gov |
Cyanobacteria are photosynthetic microbes that can directly convert atmospheric carbon dioxide into valuable bio-based compounds, making them a sustainable chassis for producing omega-3 fatty acids like stearidonic acid. nih.gov The model cyanobacterium Synechococcus elongatus PCC 7942 has been successfully engineered to produce SDA. nih.gov This was achieved by introducing desaturase enzymes (DesA, DesB, DesD) that convert fatty acid precursors into SDA. nih.gov Maximum production was reached 48 hours after induction, demonstrating for the first time that S. elongatus can be used as an autotrophic platform for SDA synthesis. nih.gov
Further engineering of S. elongatus PCC 7942 has also enabled the production of fatty acid ethyl esters (FAEEs) directly from CO2. acs.org Since the wild-type organism lacks the necessary enzymes, researchers introduced a heterologous wax ester synthase (AftA) and an ethanol (B145695) production pathway to facilitate FAEE synthesis. acs.org The fast-growing strain Synechococcus elongatus UTEX 2973, which has a doubling time of just 1.9 hours, is also being developed as a robust chassis for biotechnological applications due to its rapid growth and amenability to genetic modification. nih.govwustl.edu
Increasing the titer and yield of target fatty acids in microbial hosts requires extensive metabolic pathway engineering. A primary strategy involves increasing the supply of key precursor molecules, namely acetyl-CoA and malonyl-CoA. In S. cerevisiae, up-regulating the native ethanol degradation pathway and introducing a heterologous phosphoketolase pathway can boost the availability of acetyl-CoA and the reducing equivalent NADPH, which are both essential for fatty acid synthesis. mdpi.com Overexpression of genes such as acetyl-CoA carboxylase (ACC1) and fatty acid synthase (FAS) can further enhance the production of malonyl-CoA and total fatty acids. mdpi.com
In cyanobacteria, engineering efforts have focused on expressing heterologous desaturases to create the desired polyunsaturated fatty acid profile. nih.gov For the production of SDA in S. elongatus, researchers cloned the DesD desaturase from Synechocystis sp. in combination with DesA and DesB from Synechococcus sp. nih.gov Overexpressing enzymes involved in the fatty acid elongation cycle, such as FabG and FabZ, also led to an increase in C18 fatty acid intermediates, which are precursors for SDA. nih.gov
Plant-Based Production and Modification (e.g., Transgenic Plant Sources)
Transgenic plants represent a scalable and economically viable platform for producing large quantities of specific fatty acids like stearidonic acid. nih.gov By introducing genes from other organisms, commodity crops can be modified to accumulate valuable oils that are not present in the wild-type plant.
Using a Δ6-desaturase gene from Primula vialii, researchers have successfully engineered transgenic linseed to produce high levels of SDA in its seed oil. nih.gov This particular enzyme specifically converts alpha-linolenic acid (ALA) into SDA, resulting in an oil enriched with SDA (up to 13.4% of triacylglycerols) without the co-production of the omega-6 fatty acid gamma-linolenic acid (GLA). nih.gov The resulting modified linseed oil has a significantly higher omega-3/omega-6 ratio, which is considered nutritionally favorable. nih.gov The SDA produced in these transgenic plants accumulates primarily in neutral lipids like triacylglycerol. nih.gov Botanical oils rich in SDA are seen as an emerging sustainable source of omega-3s because SDA bypasses the rate-limiting Δ6-desaturase step in the human body, allowing for more efficient conversion to long-chain omega-3s like eicosapentaenoic acid (EPA). nih.gov
| Plant Source | Type | Stearidonic Acid (SDA) Content | Key Characteristic | Reference |
|---|---|---|---|---|
| Linseed (Modified) | Transgenic | 13.4% of triacylglycerols | Enriched in SDA without co-production of gamma-linolenic acid (GLA). | nih.gov |
| Soybean (Modified) | Transgenic | ~25-30% | A novel source developed to incorporate omega-3s into the food supply. | researchgate.netnih.gov |
| Echium Oil | Natural | Variable, can be a primary source. | Contains both SDA and GLA. | nih.gov |
| Ahiflower Oil (Buglossoides arvensis) | Natural | ~17-19.4% | Richest commercially available plant source of SDA. | nih.govresearchgate.netfrontiersin.org |
Chemical and Chemo-Enzymatic Synthesis Routes
Beyond biological production, chemical and chemo-enzymatic methods are employed to synthesize fatty acid esters. This compound is an ester form of the free acid that is less soluble in water but more suitable for formulating supplements. bertin-bioreagent.comcaymanchem.com
Chemo-enzymatic synthesis offers a greener alternative to purely chemical routes, which often require harsh conditions and can produce unwanted by-products. mdpi.com Enzymes, particularly lipases, are widely used to catalyze the esterification of fatty acids with alcohols like ethanol. nih.gov This process can be highly specific and efficient. For instance, researchers have developed a two-step enzymatic process to enrich SDA from echium oil. nih.gov The first step used a Candida rugosa lipase (B570770) for initial enrichment, and the second step employed an immobilized lipase from Rhizomucor miehei for further esterification with ethanol. nih.gov Under optimized conditions (20°C, 1:4 molar ratio of fatty acid to ethanol), the SDA content in the free fatty acid fraction reached 51.6% after a short residence time of 15 minutes. nih.gov Such enzymatic methods are vital for producing high-purity esters for research and nutritional applications. nih.gov
Purification and Concentration Strategies
Following production or extraction, stearidonic acid and its ethyl ester must be purified and concentrated. A variety of chromatographic and physical separation techniques are used to achieve high purity.
High-performance liquid chromatography (HPLC) is a powerful tool for isolating individual fatty acid esters. nih.gov Preparative HPLC was used to obtain SDA with over 99% purity from an enriched fraction derived from echium oil. nih.gov Another highly effective method is argentation chromatography, which separates fatty acids based on the number and position of their double bonds. researchgate.net This technique has been used to purify SDA from modified soybean oil. researchgate.net
Countercurrent chromatography is another advanced separation method used for purifying fatty acids from natural oils. nih.govfrontiersin.org In one study, SDA was isolated from Lappula squarrosa oil using high-performance countercurrent chromatography (HPCCC) after the oil was saponified to release free fatty acids. nih.govfrontiersin.org
Other common methods include:
Urea (B33335) Complexation
Urea complexation, or urea adduction, is a widely used method for concentrating PUFAs based on their degree of unsaturation. semanticscholar.org The principle of this technique lies in the ability of urea to form crystalline inclusion complexes, primarily with straight-chain saturated and monounsaturated fatty acids. semanticscholar.orgnih.gov In the presence of a polar solvent like ethanol, urea molecules arrange into a hexagonal crystal lattice structure containing a channel. Saturated and monounsaturated fatty acid esters, having a linear conformation, fit readily into this channel, forming a solid urea adduct.
Conversely, polyunsaturated fatty acids such as this compound have a more bent and rigid structure due to the presence of multiple double bonds. This molecular geometry hinders their inclusion into the urea crystal lattice, causing them to remain in the liquid filtrate. nih.govjst.go.jp By separating the solid crystalline phase (the urea-complexed fraction) from the liquid phase (the non-complexed fraction) via filtration, a concentrate enriched in PUFA ethyl esters is obtained. semanticscholar.org
Research on concentrating this compound from Echium oil has demonstrated the effectiveness of this method. nih.govjst.go.jp The process variables, including the ratio of urea to fatty acid ethyl esters (FAEEs), solvent composition (e.g., hexane (B92381)/ethanol), reaction time, and temperature, are critical for optimizing both the concentration and yield of SDA. nih.gov Studies have shown that a higher urea-to-fatty acid ratio generally leads to a greater concentration of PUFAs in the final product. nih.gov For instance, laboratory-scale optimization using Echium oil FAEEs resulted in a final product with an SDA concentration of approximately 29% and a yield of around 78%. nih.govjst.go.jp One potential issue with this method is the formation of ethyl carbamate, a potentially carcinogenic compound, when ethanol is used. However, studies have shown that performing the reaction at room temperature and subsequent washing of the product with water can effectively remove this contaminant. nih.govnih.gov
Table 1: Urea Complexation Parameters for this compound Enrichment from Echium Oil| Parameter | Optimized Condition | Outcome | Reference |
|---|---|---|---|
| Starting Material | Echium oil Fatty Acid Ethyl Esters (FAEEs) | Initial SDA content is concentrated. | nih.govjst.go.jp |
| Urea to FAEE Ratio | 3 g urea to 800 mg FAEEs | SDA Concentration: ~29% SDA Yield: ~78% Total Bioactive FAEEs: ~85% | nih.govjst.go.jp |
| Solvent System | 3.6 mL hexane and 0.54 mL ethanol | ||
| Temperature | 25°C | ||
| Reaction Time | 20 hours |
Winterization (Low Temperature Crystallization)
Winterization, also known as low-temperature crystallization, is a physical fractionation process used to separate fatty acids based on their different melting points. valveandcontrol.comdsoilpress.com Fatty acid ethyl esters with higher melting points, such as saturated and some monounsaturated esters, will crystallize and solidify at reduced temperatures, while PUFA ethyl esters, which have lower melting points, remain in the liquid phase. valveandcontrol.com This technique is a form of dry fractionation and is a crucial step in refining oils to improve their clarity and stability at low temperatures. valveandcontrol.comdsoilpress.com
The process involves carefully cooling the oil mixture under controlled conditions to induce the crystallization of higher-melting-point components. dsoilpress.com Once crystallization is complete, the solid and liquid phases are separated by filtration or centrifugation. dsoilpress.com The resulting liquid fraction is enriched in unsaturated fatty acids, including this compound. valveandcontrol.com The efficiency of the separation depends on factors such as the cooling rate, the final temperature, and the agitation during crystallization. By performing sequential crystallization at progressively lower temperatures, different fractions of fatty acids can be isolated. valveandcontrol.com
While commonly applied to fish oils to concentrate eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the principle is directly applicable to oils containing stearidonic acid. valveandcontrol.comgoogle.com The removal of saturated fatty acids not only increases the relative concentration of PUFAs but also improves the oil's physical properties, preventing it from becoming cloudy when refrigerated. valveandcontrol.comdsoilpress.com The process can be performed without the use of organic solvents, although solvent winterization (e.g., using acetone) at very low temperatures (e.g., -80°C) can also be employed for more efficient fractionation. google.comntu.edu.sg
Table 2: Winterization Process Overview for PUFA Ethyl Ester Enrichment| Process Step | Description | Purpose | Reference |
|---|---|---|---|
| Cooling | The oil or FAEE mixture is gradually cooled to a specific low temperature (e.g., +7°C to -70°C). | To induce crystallization of fatty acids with higher melting points (saturates and monounsaturates). | dsoilpress.comgoogle.com |
| Crystallization | The mixture is held at the low temperature for a period to allow crystals to form and grow. | To facilitate the separation of solid and liquid phases. | dsoilpress.com |
| Separation | The solid crystals are separated from the liquid oil via filtration or centrifugation. | To remove the crystallized fraction, leaving a liquid enriched in PUFAs like SDA ethyl ester. | dsoilpress.com |
Distillation Techniques (e.g., Short-Path Distillation)
Distillation techniques, particularly short-path or molecular distillation, are effective for separating fatty acid ethyl esters based on differences in their molecular weight and volatility. valveandcontrol.compuroomega.com This method is highly suitable for thermally sensitive compounds like PUFAs because it operates under a high vacuum (e.g., <0.01 mbar) and at lower temperatures compared to traditional distillation, thus minimizing thermal degradation. d-nb.infovmets.com
In short-path distillation, the crude fatty acid ethyl ester mixture is introduced as a thin film onto a heated surface within a high-vacuum chamber. vmets.com The short distance between the evaporator (the heated surface) and the condenser allows molecules to travel from the hot to the cold surface with minimal obstruction. valveandcontrol.com Lighter molecules with lower boiling points (such as shorter-chain fatty acid esters) evaporate more readily, travel the short distance to the condenser, and are collected as the distillate. valveandcontrol.comd-nb.info Heavier molecules, including longer-chain PUFAs like EPA and DHA ethyl esters, may require higher temperatures to evaporate or may remain in the residue, depending on the process parameters. d-nb.infovalveandcontrol.com
This technique allows for the separation of fatty acid ethyl esters by their chain length. For example, it can be used to separate C18 fatty acids (like stearidonic acid) from C20 and C22 fatty acids (like EPA and DHA). puroomega.com By using a multi-stage process with precise control over temperature and pressure, specific fractions can be isolated. valveandcontrol.com For instance, an initial distillation stage can remove volatile impurities and short-chain esters, followed by subsequent stages to separate and concentrate the desired PUFA ethyl esters. d-nb.info Short-path distillation is often used in conjunction with other methods, such as urea complexation, to achieve very high concentrations of omega-3 fatty acids. nih.gov
Table 3: Key Parameters of Short-Path Distillation for PUFA Ethyl Ester Separation| Parameter | Typical Range/Condition | Function | Reference |
|---|---|---|---|
| Vacuum | High vacuum (<10 Pa to 0.001 mbar) | Lowers the boiling point of the fatty acid esters, preventing thermal damage. | puroomega.comvmets.com |
| Temperature | ~140°C to 180°C | Provides the energy for evaporation; temperature is varied in stages to separate different fatty acid fractions. | puroomega.comd-nb.info |
| Path Length | Short distance between evaporator and condenser | Allows for efficient separation of molecules based on their mean free path, minimizing pressure drop. | valveandcontrol.com |
| Feed Mechanism | Thin film evaporation | Maximizes surface area for efficient heat transfer and evaporation. | vmets.com |
Mechanistic Investigations in Animal Models
Studies on Lipid Homeostasis and Metabolism in Animal Models (e.g., Rodents, Sheep)
The impact of stearidonic acid (SDA) ethyl ester on lipid homeostasis and metabolism has been a key area of investigation in various animal models, primarily in rodents. A central finding across these studies is the ability of SDA to bypass the rate-limiting enzyme delta-6-desaturase in the omega-3 fatty acid conversion pathway. This allows for a more efficient conversion to eicosapentaenoic acid (EPA) compared to its precursor, alpha-linolenic acid (ALA). nih.gov
In a comparative study, rats fed a diet supplemented with 1% SDA ethyl ester exhibited an approximately two-fold higher molar ratio of EPA in most liver and plasma lipid fractions compared to rats fed a 1% ALA ethyl ester supplemented diet. nih.gov This highlights the enhanced efficiency of the SDA to EPA conversion pathway. Despite supplementation, SDA itself was found in very small amounts in the liver lipid fractions, suggesting its rapid conversion to downstream metabolites. nih.gov Research in rodent models has shown that diets enriched with SDA ethyl ester can increase EPA levels in red blood cell membranes by 18–22% compared to control diets with ALA ethyl ester.
While extensive research has been conducted in rodents, studies in other animal models like sheep are less common in the available literature. However, research in poultry has provided some interesting insights into the delivery form of SDA. One study found that there was a greater incorporation of SDA into poultry meat from SDA-rich soybean oil compared to the SDA ethyl ester form. google.com This suggests potential differences in the absorption and metabolic handling of SDA depending on its esterified form (triglyceride vs. ethyl ester).
Table 1: Comparative Effects of SDA Ethyl Ester and ALA Ethyl Ester on EPA Levels in Rats
| Parameter | Diet Group | EPA Molar Ratio (relative to control) | Reference |
|---|---|---|---|
| Liver Phospholipids (B1166683) | 1% ALA Ethyl Ester | ~1x | nih.gov |
| 1% SDA Ethyl Ester | ~2x | nih.gov | |
| Plasma Phospholipids | 1% ALA Ethyl Ester | ~1x | nih.gov |
| 1% SDA Ethyl Ester | ~2x | nih.gov |
This table is based on data suggesting a two-fold higher conversion of SDA to EPA compared to ALA in rats.
Exploration of Cellular and Molecular Mechanisms in Specific Tissues (e.g., Liver, Pancreas, Adipose Tissue)
The metabolic fate and cellular effects of stearidonic acid ethyl ester have been primarily investigated in the liver, pancreas, and adipose tissue of animal models.
Liver: The liver is the principal site for the metabolism of SDA. In vivo studies in mice have demonstrated that SDA is effectively metabolized to longer-chain omega-3 polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosapentaenoic acid (DPA). google.com However, the conversion to docosahexaenoic acid (DHA) appears to be less efficient. google.comnih.gov Cell culture studies using human liver hepatocarcinoma (HepG2) cells treated with isolated SDA showed a 65% greater efficiency in enhancing cellular EPA levels compared to ALA. frontiersin.org Specifically, supplementation with ALA and SDA increased cellular EPA concentration from undetectable levels to 3.0% and 5.1% of total fatty acid methyl esters, respectively. frontiersin.org This confirms that bypassing the delta-6-desaturase step significantly enhances EPA synthesis. nih.govfrontiersin.org
The formation of fatty acid ethyl esters (FAEEs), including stearic acid ethyl ester, has been observed in the liver, particularly in the context of alcohol consumption. physiology.org While not directly focused on SDA ethyl ester, these studies indicate that the liver has the enzymatic machinery to produce FAEEs, which can accumulate in the liver and potentially contribute to alcohol-induced liver injury. physiology.orgresearchgate.net
Pancreas: Research on the direct effects of this compound on the pancreas is limited. However, studies on the structurally similar fatty acid ethyl esters (FAEEs) in the context of alcohol-induced pancreatitis in rodent models are informative. These studies suggest that non-oxidative metabolism of ethanol (B145695) can lead to the formation of FAEEs in the pancreas. frontiersin.org The accumulation of these esters has been implicated in mitochondrial dysfunction and pancreatic damage. frontiersin.org It has been noted that the chemical form of omega-3 fatty acids (e.g., triglyceride, ethyl ester, or wax ester) may play a role in their biological effects. nih.govfrontiersin.org
Adipose Tissue: In adipose tissue, SDA has been shown to exert anti-inflammatory effects. Studies in ob/ob mice, a model for obesity and diabetes, found that SDA reduced interleukin-6 (IL-6) secretion in lipopolysaccharide (LPS)-stimulated adipose stem cells. frontiersin.org This effect was attributed to the suppression of Toll-like receptor 2 (TLR2) expression and a decrease in the activity of the transcription factor nuclear factor-kappa B (NF-κB). frontiersin.org Furthermore, studies on rats chronically exposed to ethanol showed the formation and accumulation of fatty acid ethyl esters, including stearic acid ethyl ester, in adipose tissue. nih.gov The synthesis of these esters was found to be induced by ethanol. nih.gov
Table 2: EPA Levels in HepG2 Liver Cells after Treatment with Omega-3 Fatty Acids
| Treatment (Isolated Fatty Acid) | Cellular EPA (% of Total FAMEs) | Reference |
|---|---|---|
| Control (Ethanol Vehicle) | Not Detected | frontiersin.org |
| Alpha-Linolenic Acid (ALA) | 3.0% | frontiersin.org |
| Stearidonic Acid (SDA) | 5.1% | frontiersin.org |
FAMEs: Fatty Acid Methyl Esters
Influence on Inflammatory Pathways and Signaling Cascades (Mechanistic Animal Studies)
Mechanistic studies in animal models and cell cultures have elucidated the anti-inflammatory properties of stearidonic acid (SDA) by demonstrating its influence on key inflammatory pathways and signaling cascades.
A significant body of evidence points to the ability of SDA to suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. frontiersin.orgnih.govresearchgate.net In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used murine cell line for studying inflammation, SDA was found to inhibit the nuclear translocation and promoter activity of NF-κB. nih.govresearchgate.net This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Furthermore, SDA has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathways, which are also crucial in the inflammatory response. Specifically, SDA treatment inhibited the phosphorylation of key MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38, in LPS-stimulated macrophages. nih.gov By inactivating these signaling cascades, SDA effectively dampens the inflammatory response.
The anti-inflammatory actions of SDA are also mediated through its metabolic products. As a precursor to EPA, SDA contributes to the synthesis of anti-inflammatory lipid mediators known as resolvins. The EPA-derived E-series resolvins are known to have potent anti-inflammatory and pro-resolving properties, aiding in the resolution of inflammation in animal models. frontiersin.org Additionally, SDA has been shown to significantly downregulate the levels of inducible nitric oxide synthase (iNOS) protein, thereby suppressing the production of nitric oxide (NO), a key inflammatory molecule, in macrophages. nih.govresearchgate.net Studies have also reported that SDA can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).
Table 3: Effect of Stearidonic Acid on Inflammatory Signaling Pathways in Macrophages
| Signaling Pathway/Molecule | Effect of SDA Treatment | Animal Model/Cell Line | Reference |
|---|---|---|---|
| NF-κB Activation | Inhibition | RAW 264.7 Macrophages | nih.govresearchgate.net |
| MAPK (ERK1/2, JNK, p38) Phosphorylation | Inhibition | RAW 264.7 Macrophages | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Downregulation | RAW 264.7 Macrophages | nih.govresearchgate.net |
| Pro-inflammatory Cytokines (e.g., TNF-α) | Inhibition | - |
Bioavailability and Distribution in Animal Tissues
The bioavailability and tissue distribution of stearidonic acid (SDA) ethyl ester have been investigated in animal models, primarily rodents, to understand its absorption and subsequent incorporation into various tissues.
Studies have consistently shown that dietary SDA is bioavailable and leads to an increase in the levels of its metabolic product, eicosapentaenoic acid (EPA), in various tissues. researchgate.netresearchgate.net In rodents, feeding with SDA has been reported to increase EPA content in tissues such as the brain. researchgate.net The efficacy of SDA in enriching tissues with EPA is notably higher than that of alpha-linolenic acid (ALA). researchgate.netresearchgate.net
However, the chemical form in which SDA is delivered appears to influence its bioavailability. Research suggests that fatty acid ethyl esters may be less efficiently absorbed compared to the natural triglyceride form. regulations.gov This is attributed to the slower hydrolysis of ethyl esters by pancreatic lipase (B570770), a necessary step for absorption. regulations.gov Some studies have indicated that the bioavailability of EPA and DHA from ethyl esters can be significantly lower than from triglycerides, particularly with a single dose. regulations.gov However, other research suggests that over a longer period of supplementation, the differences in absorption between ethyl ester and triglyceride forms may be less pronounced, especially when consumed with a high-fat meal which stimulates pancreatic lipase activity. nih.govregulations.gov
Regarding tissue distribution, studies tracking the fate of fatty acid ethyl esters, including stearic acid ethyl ester, in rats following ethanol ingestion have provided some insights. These non-oxidative metabolites of ethanol have been detected in various tissues, with the highest concentrations often found in the pancreas, followed by the liver, heart, and brain. tandfonline.com While this research is in the context of ethanol metabolism, it demonstrates that ethyl esters of fatty acids can be distributed throughout the body. A study on rats chronically exposed to ethanol found that ethyl esters of oleic, palmitic, stearic, and linoleic acids accumulated in adipose tissue, primarily within the membrane fractions of adipocytes. nih.gov
Table 4: Relative Bioavailability of Omega-3 Fatty Acid Forms in Animal/Human Studies
| Fatty Acid Form | Relative Bioavailability Compared to Triglycerides | Key Findings | Reference |
|---|---|---|---|
| Ethyl Esters | Lower | Slower hydrolysis by pancreatic lipase. Absorption may be improved with high-fat meals. | regulations.govnih.gov |
| Free Fatty Acids | Higher | More readily absorbed than triglycerides and ethyl esters. | regulations.gov |
This table provides a general comparison based on available literature; specific bioavailability can vary depending on study design and conditions.
Future Directions and Emerging Research Avenues
Novel Biocatalysts and Bioprocesses for Sustainable Production
The shift towards greener and more sustainable chemical production has spurred significant research into enzymatic processes for synthesizing fatty acid ethyl esters, including Stearidonic Acid ethyl ester. Traditional chemical synthesis often requires high temperatures and harsh catalysts, leading to by-products and high energy consumption. cirad.fr Biocatalysis, particularly using lipases, offers a milder, more specific, and environmentally friendly alternative. cirad.frmdpi.com
Emerging research focuses on several key areas to enhance the efficiency and viability of bioprocesses:
Immobilized Biocatalysts: To improve stability, reusability, and cost-effectiveness, lipases are often immobilized on solid supports. Researchers are exploring novel support materials and immobilization techniques. For instance, Thermomyces lanuginosus lipase (B570770) (TLL) has been successfully immobilized on hydrophobic porous supports like Octadecyl-Sepabeads® for the solvent-free ethanolysis of borage oil to produce gamma-linolenic acid (GLA) ethyl esters, a process directly analogous to potential SDA ethyl ester production. mdpi.com Similarly, lipase from Candida antarctica (Novozym 435) is a widely studied biocatalyst for producing structured lipids and ethyl esters. rsc.orgresearchgate.net
Whole-Cell Biocatalysts: Utilizing whole microbial cells (e.g., Aspergillus flavus, Rhizopus oryzae) as biocatalysts presents a cost-effective alternative to purified enzymes, as it eliminates the need for costly and time-consuming enzyme extraction and purification steps. researchgate.net
Solvent-Free Systems: Conducting reactions in solvent-free media reduces environmental impact and simplifies downstream processing. mdpi.comresearchgate.net The development of solvent-free enzymatic ethanolysis at mild temperatures (e.g., 25 °C) represents a significant step towards an energy-saving and eco-friendly process. mdpi.com
Process Optimization: Two-step enzymatic reactions, involving an initial hydrolysis of a triglyceride oil source (like Ahiflower or echium oil) to enrich the target fatty acid, followed by a specific esterification to produce the ethyl ester, are being optimized. rsc.orgjst.go.jp This allows for higher purity of the final product.
Valorization of Byproducts: A key aspect of sustainable production is the use of low-cost, renewable feedstocks. Research into using byproducts like spent coffee grounds or sustainably farmed lignocellulosic biomass demonstrates the potential for a circular economy approach to producing valuable fatty acid ethyl esters. frontiersin.orgacs.org
| Biocatalyst | Support/Method | Substrate Source | Target Product | Key Findings | Reference(s) |
| Thermomyces lanuginosus lipase (TLL) | Immobilized on Octadecyl-Sepabeads® | Borage Oil | GLA Ethyl Esters | Enabled eco-friendly, solvent-free ethanolysis with high biocatalyst stability over multiple cycles. | mdpi.com |
| Candida antarctica lipase B (Novozym 435) | Immobilized | Monkfish Liver Oil | Omega-3 Ethyl Esters | Showed high yield (85%) in the esterification step of a two-step reaction process. | researchgate.net |
| Candida rugosa lipase | Free Enzyme Powder | Ahiflower Seed Oil | SDA-enriched Glycerides | Effectively enriched SDA from 21.6 to 40.7 wt% in the glyceride fraction via hydrolysis. | jst.go.jp |
| Aspergillus flavus / Rhizopus oryzae | Whole Resting Cells | Monkfish Liver Oil | Omega-3 Ethyl Esters | Demonstrated potential as cost-effective biocatalysts in a one-step, solvent-free system. | researchgate.net |
| Lipase TLL | Immobilized on Q-Sepharose® with SDS | Fatty Acids | Fatty Acid Ethyl Esters (FAEE) | Addition of ionic surfactant (SDS) increased activity 93-fold compared to the free enzyme. | nih.gov |
Advanced Omics Approaches in Mechanistic Studies (e.g., Transcriptomics, Metabolomics)
To understand the precise mechanisms by which this compound exerts its biological effects, researchers are moving beyond single-endpoint measurements and embracing "omics" technologies. These approaches provide a holistic view of the molecular changes within a cell or organism.
Transcriptomics: This technique analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed. Transcriptome sequencing of SDA-rich plants like Buglossoides arvensis has been instrumental in identifying the key genes involved in the biosynthesis of SDA and its storage as triacylglycerol. nih.gov The expression patterns of these genes were shown to correlate with the accumulation of polyunsaturated fatty acids during seed development. nih.gov In the future, transcriptomics can be applied to human cells or in clinical studies to see how SDA ethyl ester supplementation alters gene expression profiles related to inflammation, lipid metabolism, and other health-related pathways, similar to studies conducted with pure EPA ethyl esters. scholaris.ca
Metabolomics and Lipidomics: These fields involve the comprehensive study of metabolites and lipids within a biological system. Metabolomics has been crucial in demonstrating the superior conversion efficiency of SDA to Eicosapentaenoic acid (EPA) compared to its precursor, α-linolenic acid (ALA). frontiersin.org A study using HepG2 liver cells showed that SDA supplementation resulted in 65% higher cellular EPA levels than ALA supplementation. frontiersin.org Further metabolomic studies are needed to clarify the tissue-specific effects of fatty acid ethyl esters and their role in conditions like ethanol-induced organ toxicity. nih.gov Targeted metabolomics has also been developed as a robust tool for quantifying specific fatty acid ethyl esters in plasma, serving as potential biomarkers for dietary intake or alcohol consumption. mdpi.com Systems biology approaches using metabolomics could also help identify bottlenecks in engineered microbial systems designed for FAEE production. acs.org
The integration of these omics platforms provides a powerful toolkit for building a comprehensive picture of how SDA ethyl ester is metabolized and how it modulates cellular networks to produce its functional effects.
Development of Research Probes and Tools
Progress in understanding the cellular and molecular biology of this compound relies on the availability of precise research tools. While SDA ethyl ester itself serves as a crucial research compound for dietary studies and as an analytical standard, more sophisticated tools are emerging.
A significant challenge in lipid biology is tracking the fate of specific fatty acids within a cell in real-time. To this end, the development of specialized molecular probes is a key research avenue. A notable example is the creation of a fluorescently-tagged fatty acid ethyl ester probe, palmitoleic acid (POA)-Fluor. nih.gov This tool was designed to investigate the subcellular localization of non-oxidative ethanol (B145695) metabolites. Upon hydrolysis by intracellular esterases, the probe releases fluorescein, allowing researchers to visualize where the fatty acid ethyl ester is metabolized. nih.gov In pancreatic acinar cells, this probe demonstrated that the metabolites localize to mitochondria, providing direct evidence for their role in mitochondrial dysfunction. nih.gov The development of a similar probe for Stearidonic Acid would be a powerful tool to track its uptake, trafficking, and incorporation into specific cellular compartments and lipid species.
Furthermore, advancements in analytical instrumentation and methodologies are critical. The optimization of gas chromatography-tandem mass spectrometry (GC-MS/MS) methods allows for the highly sensitive and specific quantification of a panel of fatty acid ethyl esters in complex biological matrices like post-mortem plasma. mdpi.com These refined analytical tools are essential for both mechanistic studies and for validating the use of FAEEs as clinical biomarkers.
Interdisciplinary Research Integrating Chemical Biology and Systems Biology
The most profound insights into the function of this compound are likely to emerge from interdisciplinary research that merges the precision of chemical biology with the comprehensive scope of systems biology.
Chemical biology provides the tools to interact with and observe biological systems at a molecular level. This includes synthesizing stable ester forms like SDA ethyl ester for easier formulation in studies, or creating sophisticated probes like the fluorescently-tagged esters discussed previously. nih.govcaymanchem.com It also involves studying the direct interaction of molecules like SDA with specific protein targets, such as the free fatty acid receptor 4 (FFA4, also known as GPR120), for which SDA is a potent agonist. zooca.eu
Systems biology uses high-throughput "omics" data (transcriptomics, metabolomics, etc.) to model how these molecular interactions perturb entire cellular networks. nih.govacs.org For example, after demonstrating that SDA activates the FFA4 receptor (a chemical biology finding), systems biology approaches could map the resulting downstream changes in gene expression and metabolic pathways that lead to systemic effects like improved glucometabolic control or reduced inflammation. zooca.eu
An integrated approach would involve using a chemically designed probe to track SDA's metabolism and localization (chemical biology) while simultaneously measuring global changes in transcripts and metabolites (systems biology). This could reveal, for instance, how the mitochondrial metabolism of SDA ethyl ester, as visualized by a probe, is linked to broad shifts in gene expression related to energy production and oxidative stress. nih.gov This synergy allows researchers to connect a specific molecular event to a complex physiological outcome, providing a much richer understanding than either discipline could achieve alone.
Q & A
Q. What are the key physicochemical properties of SAEE, and how do they influence experimental handling?
SAEE (6Z,9Z,12Z,15Z-octadecatetraenoic acid ethyl ester) is a polyunsaturated ω-3 fatty acid ester with a molecular weight of 304.5 g/mol and ≥98% purity. It is supplied in ethanol, requiring solvent exchange for aqueous compatibility. Due to its instability in aqueous buffers (e.g., solubility of 0.25 mg/ml in ethanol:PBS pH 7.2), protocols recommend immediate use of diluted solutions and avoidance of long-term storage in water-based solvents. Solvent replacement via nitrogen evaporation and substitution with DMSO/DMF (30 mg/ml solubility) is standard .
Q. How is SAEE utilized in dietary studies to evaluate ω-3 metabolism?
SAEE is preferred over free stearidonic acid (SDA) in dietary formulations due to enhanced stability and solubility in lipid matrices. Researchers dissolve SAEE in inert solvents (e.g., DMSO) and incorporate it into animal diets to study its conversion to long-chain ω-3 fatty acids (e.g., EPA, DHA). For example, isotopic tracing in rodent models quantifies SAEE-derived DHA turnover using compound-specific isotope analysis .
Q. What analytical methods are suitable for quantifying SAEE in biological samples?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are primary methods. SAEE is identified via retention times and fragmentation patterns (e.g., m/z 304 for molecular ion). For lipidomic studies, thin-layer chromatography (TLC) coupled with methyl ester derivatization improves resolution .
Advanced Research Questions
Q. How can contradictory data on SAEE’s bioavailability and metabolic efficiency be resolved?
Discrepancies arise from differences in experimental design, such as solvent choice (ethanol vs. DMSO) and dietary matrix composition. For instance, urea complexation methods (used to concentrate SAEE) may introduce ethyl carbamate artifacts, skewing bioavailability results . Standardizing protocols for solvent removal (e.g., nitrogen evaporation) and validating recovery rates via spiked controls are critical .
Q. What are the mechanistic insights into SAEE’s role in modulating lipid membranes?
SAEE integrates into phospholipid bilayers, altering membrane fluidity and signaling. Studies using differential scanning calorimetry (DSC) and fluorescence polarization reveal that SAEE’s four double bonds increase membrane disorder compared to saturated esters. This property is leveraged to investigate lipid raft dynamics and receptor localization .
Q. How does SAEE compare to other ω-3 esters (e.g., EPA/DHA ethyl esters) in clinical models of inflammation?
In rodent studies, SAEE supplementation increases erythrocyte EPA levels but shows slower conversion to DHA than α-linolenic acid esters. Contradictory outcomes in immune function assays (e.g., cytokine profiling) may stem from dose-dependent effects or interactions with endogenous lipid mediators. Comparative studies using isocaloric diets and matched ω-3:ω-6 ratios are recommended .
Q. What advanced techniques address SAEE’s instability during long-term storage?
Lyophilization of SAEE in antioxidant-containing solvents (e.g., 0.01% BHT in ethanol) extends shelf life beyond two years at -20°C. Stability is validated via accelerated degradation studies (40°C/75% RH) and monitored using peroxide value assays .
Methodological Considerations
Q. How to optimize SAEE extraction from complex matrices like plant oils?
Urea complexation efficiently concentrates SAEE from oils (e.g., echium or black currant seed oil) by exploiting its polyunsaturation. Adjusting urea:fatty acid ratios (4:1 w/w) and temperature (-20°C) enhances selectivity. Post-extraction, SAEE is purified via winterization to remove saturated esters .
Q. What experimental controls are essential for SAEE-based lipid oxidation studies?
Include blanks with inert solvents (e.g., argon-purged DMSO) and positive controls (e.g., linoleic acid ethyl ester) to quantify oxidation kinetics. Measure thiobarbituric acid-reactive substances (TBARS) and conjugated dienes to track oxidative byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
